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molecular formula C6H5BrS B107966 4-Bromothiophenol CAS No. 106-53-6

4-Bromothiophenol

Cat. No. B107966
M. Wt: 189.07 g/mol
InChI Key: FTBCOQFMQSTCQQ-UHFFFAOYSA-N
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Patent
US07871982B2

Procedure details

Potassium carbonate (0.88 g, 6.33 mmol) was added to a solution of 1.16 g (2.11 mmol) of the title compound produced in step (iii) of Reference Example 12 in N,N-dimethylformamide (8.5 ml), and the mixture was stirred at room temperature for 5 min. Next, 1.20 g (6.33 mmol) of 4-bromobenzenethiol was added thereto, and the mixture was stirred at room temperature for 3.5 hr. The reaction was stopped by adding 1 N hydrochloric acid, and the reaction solution was adjusted to pH=3. The aqueous layer was washed with ethyl acetate and was concentrated to dryness under the reduced pressure. Methanol was added to the residue, and the mixture was filtered, The filtrate was concentrated under the reduced pressure, and the residue was purified by column chromatography on silica gel (chloroform:methanol=20:1, chloroform:methanol:28% aqueous ammonia=9:2:0.2) to give 240 mg (yield 63%) of the title compound.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
title compound
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[N+](C1C=CC=CC=1S([O:19][C:20]1[CH:25]=[CH:24][C:23]([CH:26]2[O:31][CH2:30][CH2:29][N:28](S(C3C=CC=CC=3[N+]([O-])=O)(=O)=O)[CH2:27]2)=[CH:22][CH:21]=1)(=O)=O)([O-])=O.BrC1C=CC(S)=CC=1.Cl>CN(C)C=O>[NH:28]1[CH2:29][CH2:30][O:31][CH:26]([C:23]2[CH:24]=[CH:25][C:20]([OH:19])=[CH:21][CH:22]=2)[CH2:27]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
title compound
Quantity
1.16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)OC1=CC=C(C=C1)C1CN(CCO1)S(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
8.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3.5 hr
Duration
3.5 h
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness under the reduced pressure
ADDITION
Type
ADDITION
Details
Methanol was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (chloroform:methanol=20:1, chloroform:methanol:28% aqueous ammonia=9:2:0.2)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1CC(OCC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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